SC-43
Overview
Description
SC-43 is a potent and orally active agonist of SH2 domain-containing phosphatase 1 (SHP-1), also known as protein tyrosine phosphatase non-receptor type 6 (PTPN6). It inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and induces cell apoptosis. This compound has shown anti-fibrotic and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
SC-43 is synthesized through a series of chemical reactions starting from sorafenib, a known kinase inhibitor. The synthetic route involves the modification of sorafenib to enhance its activity as an SHP-1 agonist. The specific reaction conditions and steps are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product. The exact industrial methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
SC-43 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
SC-43 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study SHP-1 activity and its role in various biochemical pathways.
Biology: Investigated for its effects on cell signaling pathways, particularly those involving STAT3.
Medicine: Explored for its potential therapeutic effects in treating cancers and fibrotic diseases.
Industry: Utilized in the development of new therapeutic agents targeting SHP-1 and related pathways.
Mechanism of Action
SC-43 exerts its effects by activating SHP-1, which leads to the dephosphorylation of STAT3. This inhibition of STAT3 phosphorylation results in the downregulation of downstream targets such as cyclin B1 and Cdc2, leading to G2-M cell cycle arrest and apoptotic cell death. This compound binds directly to the N-SH2 domain of SHP-1, relieving its autoinhibition and enhancing its phosphatase activity .
Comparison with Similar Compounds
SC-43 is compared with other SHP-1 agonists such as SC-78 and regorafenib. While SC-78 is also a potent SHP-1 agonist, this compound has shown greater efficacy in certain preclinical models. Regorafenib, a known kinase inhibitor, has been less effective in inhibiting STAT3 phosphorylation compared to this compound and SC-78 .
List of Similar Compounds
SC-78: Another SHP-1 agonist with similar but slightly less potent effects compared to this compound.
Regorafenib: A kinase inhibitor with some SHP-1 agonist activity but less effective than this compound.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(4-cyanophenoxy)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-19-9-6-15(11-18(19)21(23,24)25)28-20(29)27-14-2-1-3-17(10-14)30-16-7-4-13(12-26)5-8-16/h1-11H,(H2,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWSQJZKMUZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400989-25-4 | |
Record name | SC-43 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400989254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC-43 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT4AQX5MLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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